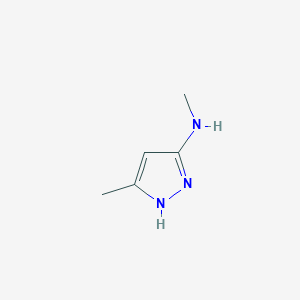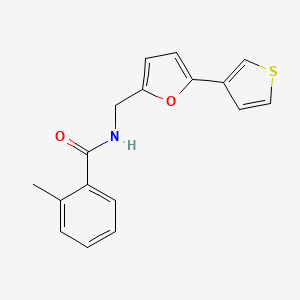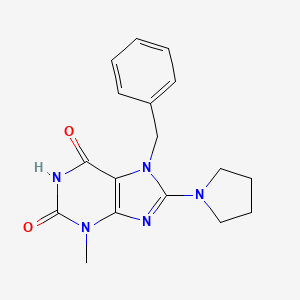
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione, also known as BMIPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in the diagnosis of various heart diseases. BMIPP is a radiopharmaceutical agent that is used in nuclear medicine imaging techniques to observe the functioning of the heart muscles.
Mecanismo De Acción
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is taken up by the heart muscles through a process called fatty acid metabolism. The heart muscles use fatty acids as a source of energy, and 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is structurally similar to fatty acids. Therefore, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is taken up by the heart muscles in a similar manner to fatty acids. Once inside the heart muscles, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is converted into a radioactive compound, which emits gamma rays that can be detected by a gamma camera.
Biochemical and Physiological Effects:
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has been shown to have low toxicity and is well-tolerated by patients. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is primarily used in the diagnosis of various heart diseases, such as myocardial infarction and ischemic heart disease. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has also been shown to have potential in the diagnosis of other diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a valuable tool for the diagnosis of various heart diseases, as it allows doctors to observe the functioning of the heart muscles in a non-invasive manner. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is also well-tolerated by patients and has low toxicity. However, 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione has limitations in terms of its sensitivity and specificity. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is not able to detect all cases of heart disease, and false positives and false negatives can occur.
Direcciones Futuras
For the use of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione in scientific research include the development of more sensitive and specific imaging techniques, the use of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione in the diagnosis of other diseases, and the development of new treatments for certain heart diseases.
Métodos De Síntesis
The synthesis of 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione involves the reaction of 7-benzyl-3-methylxanthine with pyrrolidine and maleic anhydride. The reaction takes place in the presence of a solvent, such as toluene or chloroform, and a catalyst, such as triethylamine or pyridine. The resulting compound is then purified through various chromatographic techniques, such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is primarily used in nuclear medicine imaging techniques, such as single-photon emission computed tomography (SPECT) and positron emission tomography (PET), to observe the functioning of the heart muscles. 7-Benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione is a radiopharmaceutical agent that is injected into the patient's bloodstream, where it is taken up by the heart muscles. The radiopharmaceutical emits gamma rays, which are detected by a gamma camera, allowing the doctors to observe the functioning of the heart muscles.
Propiedades
IUPAC Name |
7-benzyl-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-20-14-13(15(23)19-17(20)24)22(11-12-7-3-2-4-8-12)16(18-14)21-9-5-6-10-21/h2-4,7-8H,5-6,9-11H2,1H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGIWNNMTYMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2796007.png)
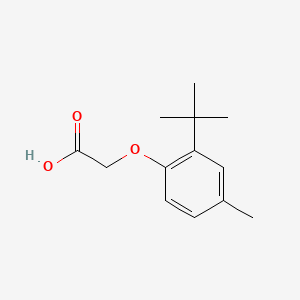
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)
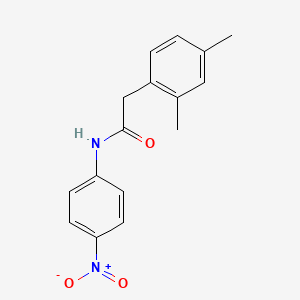
![2-Chloro-1-[(1S,4S)-5-phenyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B2796021.png)
![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)
![[5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2796025.png)
